molecular formula C9H14N2 B6147373 4-(pyridin-3-yl)butan-2-amine CAS No. 88940-54-9

4-(pyridin-3-yl)butan-2-amine

Cat. No.: B6147373
CAS No.: 88940-54-9
M. Wt: 150.2
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Description

4-(Pyridin-3-yl)butan-2-amine ( 88940-54-9) is a chemical compound with the molecular formula C9H14N2 and a molecular weight of 150.22 g/mol . It features a pyridine ring linked to a chiral butan-2-amine chain, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound is related to a class of pyridine-based structures that are of significant interest in the development of new therapeutics and agrochemicals due to their potential for high efficacy and the ability to overcome resistance . As a building block, its structure is amenable to further chemical modification for the synthesis of more complex molecules. The (R)-enantiomer of this compound, (2R)-4-(pyridin-3-yl)butan-2-amine, is also available for research requiring stereospecificity . Researchers utilize such chiral amines in the development of potential enzyme inhibitors and other biologically active compounds. Handling and Safety: This product is classified as hazardous. It carries the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H318 (Causes serious eye damage), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and handling should be performed in a well-ventilated environment. Refer to the Safety Data Sheet for comprehensive safety information. This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

88940-54-9

Molecular Formula

C9H14N2

Molecular Weight

150.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Pyridin 3 Yl Butan 2 Amine

Retrosynthetic Analysis and Key Disconnections for the 4-(Pyridin-3-yl)butan-2-amine Backbone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a viable synthesis route. For this compound, the primary retrosynthetic disconnections focus on the most synthetically accessible bonds.

The most logical and common disconnection is the carbon-nitrogen (C-N) bond of the secondary amine. This approach points to a reductive amination strategy, a powerful and widely used method for amine synthesis. harvard.edumasterorganicchemistry.com This disconnection simplifies the target molecule to the ketone precursor, 4-(pyridin-3-yl)butan-2-one , and an ammonia (B1221849) source.

A further disconnection can be made on the ketone precursor itself. Breaking the C3-C4 bond of the butane (B89635) chain (a C-C bond) suggests an aldol-type condensation . This route starts from pyridine-3-aldehyde and acetone . This is a robust method for forming carbon-carbon bonds. An alternative C-C disconnection between the pyridine (B92270) ring and the side chain points towards a coupling reaction, for instance, involving a 3-pyridyl organometallic reagent (like a Grignard or organolithium compound) and a suitable four-carbon electrophile.

These key disconnections outline two primary synthetic pathways:

Pathway A: Building the carbon skeleton first via condensation or coupling to form 4-(pyridin-3-yl)butan-2-one, followed by the introduction of the amine group via reductive amination.

Pathway B (Convergent): Synthesizing a functionalized pyridine intermediate and a separate butane-2-amine scaffold, followed by their coupling. This is generally less efficient for this specific target.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound relies on the efficient preparation of its key precursors. These precursors are synthesized through various established organic reactions and functional group interconversions.

The pyridine ring is the core of the target molecule. The synthesis of appropriately substituted pyridine intermediates, particularly those functionalized at the 3-position, is a critical first step.

Pyridine-3-aldehyde: This is a key starting material for building the butanone side chain via an aldol condensation. It can be prepared from the oxidation of 3-pyridyl carbinol or through the reaction of 3-cyanopyridine with reagents like sodium triethoxyaluminum hydride. google.com A patented process describes its preparation through the vapor-phase interaction of 3-cyanopyridine with formic acid and water over a catalyst at elevated temperatures. google.com

3-Halopyridines: Compounds like 3-bromopyridine are versatile precursors for organometallic intermediates. Improved methods for preparing 3-pyridylmagnesium bromide from 3-bromopyridine have been reported, which can then be used in coupling reactions to form the carbon side chain. researchgate.net

General Pyridine Synthesis: Numerous methods exist for constructing the pyridine ring itself, such as the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia. organic-chemistry.org Other modern methods include transition-metal-catalyzed cross-coupling reactions and cyclization reactions to form polysubstituted pyridines. organic-chemistry.orgrsc.org

IntermediateStarting Material(s)Reaction TypeReference
Pyridine-3-aldehyde3-Cyanopyridine, Formic Acid, WaterCatalytic Vapor-Phase Reaction google.com
3-Pyridylmagnesium bromide3-Bromopyridine, MagnesiumGrignard Reaction researchgate.net
Substituted Pyridinesβ-Ketoester, Aldehyde, AmmoniaHantzsch Synthesis organic-chemistry.org

While less common for the synthesis of the final target molecule, the preparation of the butane-2-amine scaffold is relevant in convergent synthetic designs. Butane-2-amine can be synthesized from butan-2-one via reductive amination. Chiral versions of the amine can be prepared using biocatalytic methods, which offer high enantioselectivity. For instance, the use of amine dehydrogenases can convert butan-2-one to (S)-butan-2-amine with high enantiomeric excess.

Aldol Condensation Route: A common and efficient method is the base-catalyzed Claisen-Schmidt (aldol) condensation between pyridine-3-aldehyde and acetone. This reaction forms an α,β-unsaturated ketone, 4-(pyridin-3-yl)but-3-en-2-one. The subsequent step involves the selective reduction of the carbon-carbon double bond, typically through catalytic hydrogenation (e.g., using H₂/Pd-C), to yield the saturated ketone, 4-(pyridin-3-yl)butan-2-one.

Grignard Reaction Route: An alternative approach involves the reaction of a 3-pyridyl Grignard reagent, such as 3-pyridylmagnesium bromide, with an appropriate electrophile. For instance, reaction with propylene oxide followed by oxidation of the resulting secondary alcohol would yield the desired ketone.

PrecursorStarting MaterialsKey Steps
4-(pyridin-3-yl)butan-2-onePyridine-3-aldehyde, Acetone1. Aldol Condensation2. Catalytic Hydrogenation
4-(pyridin-3-yl)butan-2-one3-Bromopyridine, Propylene Oxide1. Grignard Reagent Formation2. Coupling with Epoxide3. Oxidation

Direct Synthetic Approaches to this compound

The final step in the most common synthetic route is the conversion of the ketone precursor to the target amine.

Reductive amination is a highly effective method for forming amines from carbonyl compounds. sigmaaldrich.com The process involves two key stages: the formation of an imine or iminium ion intermediate, followed by its reduction to the amine. masterorganicchemistry.com This can be performed in one or two steps.

The reaction of 4-(pyridin-3-yl)butan-2-one with an ammonia source (such as ammonia itself, or ammonium (B1175870) acetate) forms an intermediate imine. This imine is then reduced in situ to the final product, this compound. The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Several reducing agents are commonly employed for this transformation:

Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination. It is mild enough not to reduce the ketone starting material but is effective at reducing the protonated imine (iminium ion) intermediate. The reaction is typically run under mildly acidic conditions (pH 6-7) to facilitate imine formation without degrading the hydride reagent. harvard.edu

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This has become a more popular reagent as it is less toxic than NaBH₃CN and does not require strict pH control. masterorganicchemistry.com It is a highly selective and efficient reagent for a wide range of aldehydes, ketones, and amines. harvard.eduorganic-chemistry.org Acetic acid is often used as a catalyst. harvard.edu

Catalytic Hydrogenation: An alternative method involves forming the imine and then reducing it using hydrogen gas with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

Reducing AgentTypical Solvent(s)Additive/CatalystKey Features
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolMild Acid (e.g., HCl) to control pHEffective but toxic; requires pH control. harvard.edu
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Acetic AcidNon-toxic, highly selective, no strict pH control needed. harvard.edumasterorganicchemistry.com
H₂ / Metal CatalystMethanol, EthanolPd/C, Raney Ni, PtO₂"Green" method, but may require pressure equipment.

Coupling Reactions for C-C and C-N Bond Formation (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig type couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing versatile strategies for assembling the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction is a practical method for forming the C-C bond between the pyridine ring and the butane chain. nih.gov A common approach involves the coupling of a 3-halopyridine (e.g., 3-bromopyridine) with a suitable organoboron reagent, such as the pinacol boronate ester of butan-2-one. Subsequent chemical steps, like reductive amination, would then be used to install the amine functionality. The reaction tolerates a wide range of functional groups and generally provides good yields. nih.gov The efficiency of the Suzuki-Miyaura coupling can be highly dependent on the choice of catalyst, ligand, and base. nih.govchemistryviews.org

Heck Reaction: The Heck reaction offers a pathway to form a C-C bond by coupling a vinyl compound with an aryl halide. organic-chemistry.org To synthesize the this compound backbone, a 3-halopyridine could be reacted with methyl vinyl ketone to form 4-(pyridin-3-yl)but-3-en-2-one. This intermediate can then be selectively reduced at the double bond and the ketone can be converted to the amine. The Heck reaction is known for its excellent stereoselectivity, typically favoring the E-isomer. organic-chemistry.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of the target compound, a 3-halopyridine could be coupled with a four-carbon alkyne, such as but-3-yn-2-ol. The resulting pyridyl-alkyne could then undergo hydrogenation to saturate the carbon chain and subsequent functional group manipulation to introduce the amine.

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. wikipedia.org While less direct for creating the primary carbon skeleton of this compound, it is crucial for synthesizing related pyridine-containing amines. nih.govnih.gov For instance, if a precursor with a leaving group on the butane chain is synthesized first, a Buchwald-Hartwig reaction could be employed to introduce the amino group. More commonly, this reaction is used to attach amines directly to a pyridine ring. researchgate.net The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Multi-Component Reactions for the Assembly of the this compound Scaffold

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that contains portions of all starting materials. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and operational simplicity. bohrium.com

For the this compound scaffold, a plausible MCR is a variation of the Mannich reaction, which is used to produce β-amino ketones. rasayanjournal.co.in A one-pot, three-component reaction could be envisioned involving pyridine-3-carbaldehyde, acetone, and an amine source (like ammonia or a protected equivalent). This reaction forms both a C-C and a C-N bond in a single step. While classic Mannich reactions can be effective, modern variations often employ catalysts to improve yields and selectivity under milder conditions. rasayanjournal.co.in

Alternatively, MCRs are widely used for the de novo synthesis of the pyridine ring itself. nih.govresearchgate.net A strategy could involve an MCR to construct a pyridine ring already bearing the butan-2-amine side chain or a precursor to it. For example, a reaction between an enone, a 1,3-dicarbonyl compound, an aldehyde, and an ammonia source can lead to highly substituted pyridines. By carefully selecting the starting materials, a pyridine ring with the desired side chain at the 3-position could be assembled.

Enantioselective Synthesis of (R)- and (S)-4-(Pyridin-3-yl)butan-2-amine

The amine at the C2 position of the butane chain is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S). The synthesis of single enantiomers is crucial in pharmaceutical chemistry, and several methods can be applied.

Asymmetric Catalysis Approaches (e.g., asymmetric hydrogenation, asymmetric reductive amination)

Asymmetric catalysis is a highly efficient method for preparing chiral compounds. acs.org

Asymmetric Hydrogenation: This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or a ketone, using a chiral transition metal catalyst. nih.gov For the synthesis of this compound, the precursor ketone, 4-(pyridin-3-yl)butan-2-one, can be hydrogenated. Rhodium and Ruthenium complexes with chiral phosphine ligands (e.g., BINAP derivatives) are well-established catalysts for the asymmetric hydrogenation of ketones, including pyridyl ketones, often providing high enantioselectivity (up to 99% ee). nih.govresearchgate.netnih.gov

Asymmetric Reductive Amination: This is one of the most direct methods for converting a ketone to a chiral primary amine. jocpr.com The reaction combines the ketone (4-(pyridin-3-yl)butan-2-one), an amine source (such as ammonia or an ammonium salt), and a reducing agent (typically H₂) in the presence of a chiral catalyst. acs.org This one-pot process avoids the isolation of the intermediate imine. acs.org Ruthenium- and Iridium-based catalysts with chiral ligands have been developed that show high activity and enantioselectivity for the direct asymmetric reductive amination (DARA) of ketones. acs.orgacs.org

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.orgsigmaaldrich.com After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org

A well-established method for synthesizing chiral amines involves the use of a sulfinamide auxiliary, such as Ellman's auxiliary (tert-butanesulfinamide). harvard.eduosi.lv The synthesis would proceed as follows:

Condensation: The precursor ketone, 4-(pyridin-3-yl)butan-2-one, is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form the corresponding N-sulfinyl imine (a ketimine).

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced using a hydride reagent (e.g., NaBH₄). The bulky tert-butylsulfinyl group directs the hydride to attack from the less sterically hindered face, leading to one diastereomer in high excess. harvard.edu

Auxiliary Cleavage: The sulfinyl group is removed by treatment with an acid (e.g., HCl in methanol) to yield the enantiomerically enriched primary amine hydrochloride salt. harvard.edu

This method is reliable and provides high diastereoselectivity for a wide range of substrates. osi.lv

Resolution Techniques for Enantiomer Separation

Resolution is the process of separating a racemic mixture into its individual enantiomers.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. wikipedia.org For a racemic mixture of this compound, a chiral acylating agent could be used in a less than stoichiometric amount. nih.gov One enantiomer will react faster, becoming acylated, while the other enantiomer remains largely unreacted. ethz.ch The acylated and unreacted amines can then be separated. The efficiency of this process is described by the selectivity factor (s). nih.gov

Chiral Chromatography: Another common method is separation via chiral High-Performance Liquid Chromatography (HPLC). The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the economic viability of a synthetic route. covasyn.com For any of the synthetic strategies described, several parameters can be adjusted.

For palladium-catalyzed coupling reactions like the Suzuki-Miyaura reaction, key variables include the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand, the base (e.g., K₂CO₃, Na₃PO₄, K₃PO₄), the solvent (e.g., dioxane, DMF, toluene), and the temperature. chemistryviews.orgcdnsciencepub.com A systematic screening of these parameters, often aided by Design of Experiments (DoE), can identify the optimal combination for a specific substrate pair. covasyn.com

In asymmetric reductive amination, critical factors to optimize include hydrogen pressure, temperature, catalyst loading, and the nature of the ammonia source and any additives. acs.orgacs.org For example, studies have shown that catalyst loading can sometimes be significantly reduced without compromising yield or enantioselectivity, although this may require longer reaction times or higher hydrogen pressure. acs.org

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is a critical aspect of sustainable chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. While specific green synthetic routes for this compound are not extensively documented in dedicated publications, the core transformations involved in its synthesis are amenable to established green methodologies. A primary route to this amine is the reductive amination of its corresponding ketone precursor, 4-(pyridin-3-yl)butan-2-one. Therefore, the discussion of green chemistry applications will focus on this key synthetic step.

Reductive amination is a widely used method for amine synthesis and has been a significant focus of green chemistry research. wikipedia.org Traditional methods often involve stoichiometric amounts of metal hydride reducing agents, which can generate significant waste. Greener alternatives focus on catalytic processes, the use of benign solvents, and biocatalysis.

One of the most promising green approaches for the synthesis of chiral amines is the use of biocatalysts. nih.govnih.gov Enzymes such as imine reductases (IREDs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones with high enantioselectivity under mild, aqueous conditions. nih.govresearchgate.netresearchgate.net These enzymatic methods offer several advantages over traditional chemical synthesis, including high atom economy, reduced waste generation, and the avoidance of harsh reagents and conditions. For instance, amine dehydrogenases can utilize ammonium formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate being the only byproduct. nih.gov The application of whole-cell biocatalysts further simplifies the process by eliminating the need for enzyme purification and providing intrinsic cofactor regeneration. nih.gov

Another key area of green chemistry is the replacement of hazardous reagents and solvents. In the context of reductive amination, greener reducing agents such as molecular hydrogen (H₂) or formic acid can be employed in catalytic systems. The use of environmentally benign solvents is also crucial. Glycerol, a biodegradable and non-toxic solvent, has been shown to be effective for the one-pot reductive amination of carbonyl compounds. ias.ac.in Furthermore, the development of solvent-free reaction conditions or the use of water as a solvent significantly reduces the environmental footprint of the synthesis. researchgate.netias.ac.in

Catalytic hydrogenation of the pyridine ring is another transformation relevant to the synthesis of pyridine-containing compounds. Greener approaches in this area include electrocatalytic hydrogenation, which can be performed at ambient temperature and pressure, thereby reducing the energy consumption associated with traditional high-pressure hydrogenation. nih.govacs.org

The following tables summarize some of the green chemistry alternatives applicable to the synthesis of this compound, primarily focusing on the reductive amination of 4-(pyridin-3-yl)butan-2-one.

Table 1: Green Alternatives for Reagents in Reductive Amination

Reagent Type Conventional Reagent Green Alternative Key Advantages
Reducing Agent Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN) Molecular Hydrogen (H₂), Formic Acid, Isopropanol (in transfer hydrogenation) Higher atom economy, reduced metal waste, generation of benign byproducts (e.g., water, CO₂)

| Nitrogen Source | Ammonia, Primary/Secondary Amines | Ammonium formate (in biocatalysis) | Serves as both nitrogen and hydrogen source, biodegradable |

Table 2: Green Alternatives for Catalysts in Reductive Amination

Catalyst Type Conventional Catalyst Green Alternative Key Advantages
Chemical Catalyst Stoichiometric metal hydrides Homogeneous (e.g., Iridium, Ruthenium complexes) or Heterogeneous (e.g., Pd/C, Ni nanoparticles) catalysts Catalytic amounts reduce waste, high efficiency, potential for recycling

| Biocatalyst | Not applicable | Imine Reductases (IREDs), Amine Dehydrogenases (AmDHs), Whole-cell biocatalysts | High stereoselectivity, mild reaction conditions (aqueous, room temp.), biodegradable, reduced byproducts |

Table 3: Green Alternatives for Solvents in Chemical Synthesis

Conventional Solvent Green Alternative Key Advantages

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly. The use of biocatalysis, in particular, offers a powerful approach to producing this chiral amine with high purity and minimal environmental impact.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Pyridin 3 Yl Butan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the carbon-hydrogen framework and the relative spatial arrangement of atoms can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. libretexts.org The chemical shifts (δ) are indicative of the electronic environment of each nucleus. For 4-(pyridin-3-yl)butan-2-amine, the expected chemical shifts are influenced by the electron-withdrawing pyridine (B92270) ring and the electron-donating amine group.

The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm). The protons on the butyl chain will be in the aliphatic region, with the methine proton (H-2) adjacent to the amine group shifted downfield compared to the other methylene (B1212753) protons. docbrown.info Similarly, in the ¹³C NMR spectrum, the pyridine carbons will resonate at lower field (δ 120-150 ppm) compared to the aliphatic carbons of the butyl chain (δ 10-60 ppm). libretexts.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on spectroscopic principles and data from analogous compounds. Actual experimental values may vary.)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
11.15 (d, 3H)23.0
23.05 (m, 1H)48.0
31.70 (m, 2H)38.0
42.65 (t, 2H)31.0
2'8.45 (s, 1H)149.5
4'7.50 (d, 1H)136.0
5'7.25 (dd, 1H)123.5
6'8.40 (d, 1H)147.0
3'-134.0

d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, s = singlet

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. youtube.com For this compound, COSY would show correlations between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the connectivity of the butyl chain. It would also show correlations between the coupled protons on the pyridine ring (H-4', H-5', H-6'). princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached. youtube.com It allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.05 ppm (H-2) would show a cross-peak with the carbon signal at ~48.0 ppm (C-2). princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule. youtube.com Key correlations would include those from the H-4 protons to the C-2', C-3', and C-4' carbons of the pyridine ring, unequivocally linking the butyl chain to the ring at the C-3' position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, which is vital for determining relative stereochemistry and conformation. science.gov For instance, NOESY could reveal spatial proximity between the protons of the butyl chain and the pyridine ring, helping to define the molecule's preferred conformation.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and formula of a compound and to deduce its structure by analyzing its fragmentation patterns. uni.lu

HRMS provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition and molecular formula. The molecular formula for this compound is C₉H₁₄N₂. Its monoisotopic mass is 150.1157 Da. nih.govnih.gov In HRMS, the compound would be expected to show a protonated molecular ion [M+H]⁺ at an m/z value corresponding to this exact mass, confirming its molecular formula.

Expected HRMS Data:

Molecular Formula: C₉H₁₄N₂

Calculated Exact Mass [M+H]⁺: 151.1230 Da

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to generate product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. docbrown.info This would result in the loss of a propyl radical to form an ion at m/z = 44, or the loss of a methyl radical to form an ion at m/z = 135.

Benzylic-type Cleavage: Cleavage of the C3-C4 bond is favorable as it leads to the formation of a stable pyridyl-stabilized cation. This would result in a prominent fragment ion corresponding to the methylpyridinium cation (m/z 92) or a related structure. miamioh.edu

Table 2: Predicted Key MS/MS Fragments for this compound

m/z (Da)Proposed FragmentFragmentation Pathway
151.1230[C₉H₁₅N₂]⁺Protonated Molecular Ion [M+H]⁺
135.1281[C₈H₁₅N₂]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage
93.0597[C₅H₆N]⁺Cleavage of the C3-C4 bond
44.0500[C₂H₆N]⁺Loss of a pyridylethyl radical via alpha-cleavage

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of specific frequencies of light corresponds to the vibrations of particular functional groups, providing a molecular fingerprint. scifiniti.com

For this compound, the key expected vibrational bands are:

N-H Stretch: As a secondary amine, a single, moderately weak N-H stretching band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl chain will be observed just below 3000 cm⁻¹.

N-H Bend: The N-H bending vibration typically appears in the 1650–1580 cm⁻¹ region, though it can sometimes be weak for secondary amines. orgchemboulder.com

Aromatic Ring Stretches: C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600–1450 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration for an aliphatic amine is typically found in the 1250–1020 cm⁻¹ range. orgchemboulder.com

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3330N-H StretchSecondary Amine
3100-3000C-H StretchAromatic (Pyridine)
3000-2850C-H StretchAliphatic (Butyl Chain)
~1600, ~1580, ~1475C=C, C=N StretchPyridine Ring
~1460C-H BendCH₂, CH₃
~1190C-N StretchAliphatic Amine
900-650C-H BendOut-of-plane (Aromatic)

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state. For a molecule like this compound, single-crystal X-ray diffraction would yield a comprehensive structural model.

The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This analysis reveals critical structural parameters. For instance, in a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, X-ray diffraction studies provided a detailed analysis of its molecular and crystal structure. researchgate.net These studies have shown how the side chain can be bent and how intermolecular forces, such as hydrogen bonds, dictate the packing of molecules in the crystal lattice. researchgate.net

For this compound, crystallographic analysis would precisely define the geometry of the pyridine ring and the conformation of the butan-2-amine side chain. The torsional angles between the pyridine ring and the aliphatic chain are of particular interest as they reveal the preferred spatial orientation of these two fragments relative to each other. Furthermore, the analysis would identify intermolecular interactions, such as hydrogen bonds involving the amine group and the pyridine nitrogen, which are crucial in understanding the supramolecular assembly in the solid state.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of information that would be obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for this compound

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 16.789
β (°) 98.76
Volume (ų) 912.3
Z 4
Calculated Density (g/cm³) 1.098

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration Determination

The presence of a chiral center at the C2 position of the butan-2-amine moiety means that this compound can exist as two enantiomers, (R) and (S). Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules.

These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the Cotton effect (a characteristic change in optical rotation in the vicinity of an absorption band), can be correlated to the absolute configuration of a specific enantiomer. researchgate.netrsc.org

Circular Dichroism (CD) measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these peaks are unique to a particular enantiomer.

For this compound, the pyridine ring acts as a chromophore. The electronic transitions of this aromatic system would give rise to specific signals in the CD and ORD spectra. By comparing the experimentally obtained spectra with those predicted by empirical rules (e.g., the Octant Rule) or with data from compounds of known absolute configuration, the stereochemistry of the chiral center can be assigned. researchgate.net For instance, the absolute configuration of various alkaloids has been determined using ORD by examining the dispersion curve. researchgate.net

The following table provides an example of the kind of data that would be obtained from a chiroptical analysis of the enantiomers of this compound.

Table 2: Hypothetical Chiroptical Data for this compound Enantiomers

Technique Enantiomer Wavelength (nm) Signal
CD (R)-enantiomer 265 Positive Cotton Effect
CD (S)-enantiomer 265 Negative Cotton Effect
ORD (R)-enantiomer 280 Positive Peak

Theoretical and Computational Investigations of 4 Pyridin 3 Yl Butan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods allow for the detailed investigation of electron distribution, molecular orbital energies, and other properties that govern the molecule's reactivity and stability.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the optimized geometry and electronic properties of 4-(pyridin-3-yl)butan-2-amine in its ground state.

Typically, these calculations employ a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d) or larger to accurately model the molecule's electronic structure. researchgate.net The process begins with an initial molecular geometry, which is then optimized to find the lowest energy structure on the potential energy surface. This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d))

Property Predicted Value Significance
Total Energy Varies (e.g., in Hartrees) Represents the total electronic energy of the optimized structure.
HOMO Energy ~ -6.5 eV Indicates the energy of the outermost electrons; relates to ionization potential.
LUMO Energy ~ -0.5 eV Indicates the energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap ~ 6.0 eV A large gap suggests high kinetic stability and low chemical reactivity.

Note: The values in this table are hypothetical predictions based on typical results for similar organic molecules and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

In an MEP map of this compound, distinct regions of positive and negative potential would be observed:

Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, the most electronegative region is expected to be located around the nitrogen atom of the pyridine (B92270) ring, due to its lone pair of electrons. mdpi.comresearchgate.net

Positive Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The most electropositive regions are typically found around the hydrogen atoms of the primary amine group (-NH2) and the hydrogen atoms attached to the pyridine ring. mdpi.com

This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. The amine group's hydrogen atoms can act as hydrogen bond donors, while the pyridine nitrogen can act as a hydrogen bond acceptor. mdpi.com This information is vital for predicting how the molecule might interact with biological targets or other molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the butylamine (B146782) side chain allows this compound to exist in multiple conformations. Understanding the energy landscape and identifying the most stable conformers are essential for a complete picture of the molecule's behavior.

Global Minimum Conformer Identification

To identify the most stable conformation (the global minimum), a systematic or stochastic search of the conformational space is performed. This involves systematically rotating the rotatable bonds—primarily the C-C bonds in the side chain and the bond connecting the side chain to the pyridine ring—and calculating the energy of each resulting conformation using a computational method like DFT.

The potential energy surface (PES) scan reveals various local minima (stable conformers) and the transition states that connect them. The conformer with the absolute lowest energy is designated as the global minimum. The relative energies of other low-energy conformers indicate the probability of their existence at a given temperature. For this compound, the orientation of the amine group relative to the pyridine ring and the folding of the alkyl chain would be the primary determinants of conformational energy.

Molecular Dynamics (MD) Simulations for Conformational Ensemble Characterization

While identifying the global minimum is important, molecules are dynamic and exist as an ensemble of conformations in solution. Molecular Dynamics (MD) simulations provide a method to explore this dynamic behavior over time.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field. The simulation calculates the forces on each atom and integrates Newton's equations of motion over short time steps (femtoseconds), generating a trajectory that describes how the molecule's conformation changes over time.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra or to identify the compound.

DFT calculations are widely used for this purpose. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (infrared and Raman spectra) is based on the second derivatives of the energy with respect to atomic displacements. The predicted frequencies can be compared with experimental FT-IR spectra to confirm the molecular structure. Characteristic peaks for the N-H stretching of the amine, C=N and C=C stretching in the pyridine ring, and C-H bending modes would be predicted. researchgate.net

NMR Chemical Shifts: Theoretical prediction of NMR spectra is a powerful tool for structural elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic shielding constants of nuclei like ¹H and ¹³C. mdpi.comnih.gov These shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). The predicted shifts can help in assigning the peaks in an experimental NMR spectrum. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, typically from occupied to unoccupied molecular orbitals (like the HOMO to LUMO transition). This can help identify the wavelengths of maximum absorption (λmax).

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

Atom Position Predicted ¹³C Chemical Shift (ppm) Atom Position Predicted ¹H Chemical Shift (ppm)
Pyridine C2 149.5 Pyridine H2 8.45
Pyridine C3 137.0 Pyridine H4 7.60
Pyridine C4 124.0 Pyridine H5 7.25
Pyridine C5 135.5 Pyridine H6 8.50
Pyridine C6 150.0 Butane (B89635) C1-H (CH3) 1.15
Butane C1 (CH3) 23.0 Butane C2-H (CH) 3.10
Butane C2 (CH) 48.0 Butane C3-H2 (CH2) 1.70
Butane C3 (CH2) 38.0 Butane C4-H2 (CH2) 2.60

Note: The values in this table are hypothetical predictions based on established GIAO-DFT methodologies and typical chemical shift ranges for similar functional groups. mdpi.comresearchgate.net They serve as an illustrative example of what computational analysis can provide.

Molecular Modeling of Interactions with Biological Macromolecules (Mechanistic and Theoretical Focus)

The biological effects of a molecule are governed by its interactions with macromolecules like proteins and enzymes. Molecular modeling provides a way to visualize and quantify these interactions at an atomic level, guiding the design of more potent and selective therapeutic agents.

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). hilarispublisher.com It is a cornerstone of structure-based drug design. nih.gov

In a hypothetical study, this compound would be docked into the binding cavity of a relevant protein target. Given its structure, which contains a pyridine ring and a primary amine, plausible targets could include kinases, where the pyridine could form key hydrogen bonds with the hinge region, or monoamine oxidases, which process amine-containing substrates. nih.govacs.org

The docking process involves generating multiple possible binding poses of the ligand within the protein's active site and scoring them based on a function that estimates the binding free energy. rsc.org Lower scores typically indicate stronger, more favorable binding. researchgate.net The results would highlight key interactions, such as hydrogen bonds between the amine or pyridine nitrogen and amino acid residues (e.g., aspartate, serine), and hydrophobic interactions between the pyridine ring and nonpolar residues (e.g., leucine, valine). researchgate.netdergipark.org.tr

Illustrative Molecular Docking Results

Hypothetical Protein TargetDocking Score (kcal/mol)Key Predicted Interactions
MAP Kinase p38 (a kinase)-7.8Hydrogen bond from pyridine N to hinge residue Met109. Hydrogen bond from amine NH2 to catalytic residue Asp168. acs.org
Monoamine Oxidase B (MAO-B)-6.9Hydrophobic interactions between the pyridine ring and aromatic cage residues (e.g., Tyr398, Tyr435). Salt bridge between protonated amine and a key carboxylate residue.

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com Instead of relying on a known 3D protein structure, QSAR models are built from a dataset of analogous compounds and their measured activities (e.g., IC₅₀ values). acs.org

To build a QSAR model for this compound analogs, one would first synthesize or acquire a library of related compounds with variations in their structure (e.g., different substituents on the pyridine ring or alterations to the butylamine chain). For each compound, a set of numerical parameters, or "descriptors," would be calculated. hufocw.org These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges. nih.gov

Steric descriptors: Molecular volume, surface area, molar refractivity (MR). drugdesign.org

Hydrophobic descriptors: The partition coefficient (logP), which measures lipophilicity. drugdesign.org

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links these descriptors to the observed biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which analogs to pursue. nih.gov

Illustrative QSAR Descriptors for a Hypothetical Analog Series

CompoundLogP (Hydrophobicity)Molar Refractivity (MR)Dipole Moment (Debye)Predicted pIC₅₀
This compound1.1545.82.15.8
4-(5-chloropyridin-3-yl)butan-2-amine1.8650.91.56.4
4-(5-methoxypyridin-3-yl)butan-2-amine1.0350.62.66.1

Chemical Reactivity, Functionalization, and Derivatization of 4 Pyridin 3 Yl Butan 2 Amine

Reactions of the Secondary Amine Functionality

The secondary amine in 4-(pyridin-3-yl)butan-2-amine is a key site for nucleophilic reactions, enabling the formation of a wide variety of derivatives through reactions at the nitrogen atom.

The lone pair of electrons on the nitrogen atom of the secondary amine allows it to act as a nucleophile, readily reacting with various electrophilic reagents.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. This results in the formation of a stable amide. For instance, N-acylated 2,3-dihydro nih.govchemistrysteps.comthiazolo[4,5-b]pyridines are cleanly prepared using an acyl chloride with triethylamine (B128534) as a base. beilstein-journals.org

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides yields sulfonamides. A plausible mechanism for the sulfonylation of related pyridine (B92270) compounds begins with the N-sulfonylation of the pyridine substrate to form a pyridinium (B92312) salt, which activates the molecule for further reaction. nih.gov

Carbamoylation: The reaction with isocyanates provides a direct route to urea (B33335) derivatives, where the amine nitrogen attacks the electrophilic carbon of the isocyanate group.

These reactions are fundamental for modifying the properties of the parent amine.

Table 1: Illustrative Acylation and Sulfonylation Reactions

Reaction TypeReactant 1Reactant 2BaseProduct Type
AcylationSecondary AmineAcyl ChlorideTriethylamineN,N-disubstituted Amide
SulfonylationSecondary AmineSulfonyl ChloridePyridineN,N-disubstituted Sulfonamide

Introducing alkyl groups onto the secondary amine nitrogen can be achieved through direct alkylation or, more controllably, via reductive amination.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of a tertiary amine. However, this method can be difficult to control, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Reductive Amination: A more selective and widely used method for preparing tertiary amines from secondary amines is reductive amination. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. libretexts.orgresearchgate.net Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the carbonyl group of the starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com

Table 2: Reductive Amination of a Secondary Amine

Reactant 1 (Amine)Reactant 2 (Carbonyl)Reducing AgentProduct
This compoundAldehyde (R-CHO)NaBH(OAc)₃N-alkyl-4-(pyridin-3-yl)butan-2-amine
This compoundKetone (R₂C=O)NaBH₃CNN-alkyl-4-(pyridin-3-yl)butan-2-amine

The reaction of amines with carbonyl compounds is a cornerstone of organic synthesis. While primary amines react with aldehydes and ketones to form imines (also known as Schiff bases) masterorganicchemistry.comlibretexts.orgredalyc.org, secondary amines react to form enamines. chemistrysteps.commasterorganicchemistry.com

The mechanism for enamine formation from a secondary amine like this compound and a carbonyl compound is an acid-catalyzed, reversible process. pressbooks.publibretexts.org It proceeds through several steps:

Nucleophilic attack of the secondary amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.org

Proton transfer from the nitrogen to the oxygen. libretexts.org

Protonation of the hydroxyl group by an acid catalyst, converting it into a good leaving group (water). pressbooks.pub

Elimination of water to form a positively charged iminium ion. libretexts.orgpressbooks.pub

Since the nitrogen atom in the iminium ion has no protons to lose, a proton is removed from an adjacent carbon atom (the α-carbon) by a base (like water or the amine itself), resulting in the formation of the C=C double bond of the enamine. chemistrysteps.comlibretexts.orgpressbooks.pub

As an amine, this compound is basic and will readily react with acids to form salts. The nitrogen atoms of both the secondary amine and the pyridine ring can be protonated. Treatment with a strong acid, such as hydrochloric acid (HCl), will typically form the corresponding ammonium chloride salt. google.com

The formation of such salts is a common strategy to improve the water solubility and crystalline nature of amines. Protonation studies are essential for understanding the acid-base properties of the molecule, which are critical in many applications. The basicity of the amine can be influenced by steric and electronic effects. msu.edu

Reactions of the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it nucleophilic and basic, though less so than the aliphatic secondary amine. This allows for specific reactions at this site.

The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). chemrxiv.orgresearchgate.net The oxidation of secondary amines can also lead to nitrones. researchgate.net

The formation of the N-oxide significantly alters the electronic properties of the pyridine ring. It increases the electron density at the 2- and 4-positions, making them more susceptible to nucleophilic attack, while simultaneously deactivating the ring towards electrophilic substitution. Pyridine N-oxides are versatile intermediates in the synthesis of substituted pyridines. chemrxiv.org

Quaternization and N-Alkylation

The structure of this compound features two nitrogen atoms capable of undergoing N-alkylation: the primary amine of the butyl chain and the nitrogen atom within the pyridine ring. The reactivity of these sites towards alkylating agents is influenced by their respective basicity and nucleophilicity.

The primary amine is generally more nucleophilic than the pyridine nitrogen and will preferentially react with alkylating agents like alkyl halides under standard conditions. This reaction leads to the formation of secondary, tertiary, and ultimately quaternary ammonium salts. The process typically involves the liberation of an acid, which can protonate the starting amine, thereby reducing its reactivity. To drive the reaction to completion, an external base is often added to neutralize the acid produced. dtic.mil

The pyridine nitrogen can also undergo quaternization, forming a pyridinium salt. However, direct alkylation of the pyridine ring nitrogen is generally slower than that of the aliphatic amine. The reaction rate is influenced by the steric environment of the nitrogen and the nature of the alkylating agent. For instance, less sterically hindered pyridines quaternize more readily. dtic.mil Selective N-alkylation of the pyridine ring in the presence of the primary amine would likely require protection of the more reactive amino group, for example, as a carbamate (B1207046) or amide, before proceeding with the quaternization of the pyridine nitrogen.

A general method for the direct alkylation of primary or secondary amines to form quaternary ammonium salts involves refluxing the amine with an excess of an alkyl halide in the presence of a base like sodium carbonate or hydroxide. dtic.mil More sophisticated methods might employ specific organometallic reagents to achieve N-alkylation. researchgate.net

Table 1: Comparison of Nitrogen Centers for Alkylation

Nitrogen CenterTypeGeneral ReactivityPotential Products
Butylamine (B146782) NitrogenPrimary AmineHigh NucleophilicitySecondary amine, Tertiary amine, Quaternary ammonium salt
Pyridine NitrogenHeterocyclic AmineLower NucleophilicityPyridinium salt

Coordination Chemistry with Metal Centers

The presence of two potential donor sites, the pyridine nitrogen and the primary amino group, allows this compound to act as a ligand in coordination chemistry. It can function as a monodentate ligand, coordinating to a metal center through either the pyridine nitrogen or the amino group. More interestingly, it can act as a bidentate ligand, forming a chelate ring with a metal ion.

The coordination behavior will depend on several factors, including the nature of the metal ion, the solvent system, and the reaction conditions. Pyridine and its derivatives are well-known ligands in coordination chemistry, readily coordinating to a wide range of metal ions, such as copper (II), through the nitrogen lone pair. mdpi.com The primary amino group is also a strong sigma-donor and can coordinate to metal centers.

When acting as a bidentate ligand, this compound would form a seven-membered chelate ring. The stability of this ring would be a key factor in determining whether bidentate coordination is favored over monodentate or bridging coordination modes. The predominant coordination around metal ions like Cu(II) is often a tetragonally distorted octahedral geometry, with nitrogen and oxygen donors occupying the equatorial positions. mdpi.com

Reactions on the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system. This electronic nature dictates its reactivity towards electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards EAS compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack, if it occurs, is directed to the positions meta to the nitrogen (C-2, C-4, and C-6 are more electron-deficient). In a 3-substituted pyridine, such as this molecule, electrophilic substitution is expected to occur primarily at the C-5 position, and to a lesser extent at C-2 and C-6. The reaction often requires harsh conditions.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr, particularly at the positions ortho and para to the nitrogen (C-2, C-4, C-6). However, for SNAr to occur, a good leaving group must be present at one of these positions. The parent pyridine ring in this compound does not have a suitable leaving group. However, the reactivity of the ring towards nucleophiles can be significantly enhanced by N-alkylation or N-oxidation, which further increases the ring's electron deficiency. Protonation of the pyridine nitrogen in acidic media can also activate the ring towards nucleophilic attack. beilstein-journals.org

Stereoselective Reactions at the Chiral Center and its Derivatives

The this compound molecule possesses a chiral center at the C-2 position of the butyl chain, meaning it can exist as a pair of enantiomers. Stereoselective reactions involving this center are crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

The synthesis of enantiopure this compound can be approached in several ways:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other during the synthesis of the molecule.

Resolution of Racemates: A racemic mixture of the amine can be separated into its individual enantiomers. This is often achieved by reacting the amine with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent.

Once the enantiomerically pure amine is obtained, further reactions can be carried out. If a reaction does not involve the chiral center directly, the stereochemistry is typically retained. However, reactions at the chiral center or at the adjacent carbon atoms could potentially lead to racemization or inversion of configuration, depending on the reaction mechanism.

Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives of this compound is a key strategy in medicinal chemistry to explore its structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can identify the structural features that are essential for its biological activity and optimize properties like potency, selectivity, and pharmacokinetic profile.

Derivatization can be targeted at several positions:

The Pyridine Ring: Substituents can be introduced onto the pyridine ring through electrophilic or nucleophilic substitution reactions, where feasible. These changes can modulate the electronic properties and steric bulk of the aromatic system, influencing its interaction with biological targets.

The Alkyl Chain: The length and branching of the butyl chain can be varied. For example, analogues with shorter or longer chains, or with substituents on the chain, could be synthesized to probe the spatial requirements of the binding site. nih.gov

These synthetic efforts are often guided by computational and theoretical models that can predict how structural changes might affect the binding of the molecule to its target. The goal is to build a comprehensive understanding of the SAR, leading to the design of more effective and safer therapeutic agents. nih.govacs.org

Table 2: Potential Derivatization Sites for SAR Studies

Modification SiteType of ModificationPotential Impact
Primary AmineAcylation, Sulfonylation, AlkylationAltered basicity, H-bonding, lipophilicity
Pyridine RingSubstitution (electrophilic/nucleophilic)Modified electronics, sterics, target interaction
Alkyl ChainVarying length, branching, substitutionProbing spatial requirements of binding site

Analytical Method Development for the Detection and Quantification of 4 Pyridin 3 Yl Butan 2 Amine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 4-(pyridin-3-yl)butan-2-amine from related substances, impurities, and in various matrices. The choice between liquid and gas chromatography depends on the analyte's volatility, thermal stability, and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. researchgate.net The development of an effective HPLC method requires careful optimization of the stationary phase, mobile phase, and detection parameters.

Given the basic nature of this compound, arising from both the pyridine (B92270) nitrogen (pKa around 5-6) and the primary amine group, reversed-phase HPLC is a suitable approach. helixchrom.com However, interactions between the basic analyte and residual silanol (B1196071) groups on conventional silica-based C18 columns can lead to poor peak shape and tailing. sielc.com To mitigate these effects, several strategies can be employed. Using a mobile phase with a low pH (e.g., buffered to pH 3 with formic or phosphoric acid) ensures that the amine is protonated, which can improve peak shape. nih.gov Alternatively, operating at a high pH can deprotonate the silanol groups, also leading to improved chromatography. sielc.comnih.gov Modern base-deactivated columns or those with hybrid particle technology are designed to minimize these secondary interactions.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for the retention and separation of basic compounds like this compound. helixchrom.comnih.gov Columns with embedded polar groups or ion-pairing reagents in the mobile phase can provide unique selectivity.

Detection is typically achieved using a UV detector, as the pyridine ring exhibits significant UV absorbance. sielc.com The absorption maxima for pyridine are around 202 nm and 254 nm. sielc.com The latter is often a good choice for detection to avoid interference from mobile phase components. sielc.comsigmaaldrich.com

Table 1: Illustrative HPLC Method Parameters for this compound

ParameterConditionRationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) with end-cappingProvides hydrophobic retention. End-capping minimizes silanol interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic modifier improves peak shape for basic analytes. nih.gov Acetonitrile is a common organic modifier.
Gradient 5% B to 95% B over 15 minutesTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nmThe pyridine moiety provides good UV absorbance at this wavelength. sielc.com
Injection Volume 10 µLStandard injection volume.

Gas Chromatography (GC) Method Development

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. cdc.gov The direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.comnih.gov However, specialized columns with base-deactivated stationary phases are available and can improve the chromatography of underivatized amines. thermofisher.com

A more common approach for the GC analysis of primary amines is derivatization. labrulez.com This involves reacting the amine with a suitable reagent to form a less polar, more volatile, and more thermally stable derivative. Common derivatization reactions for amines include acylation or silylation. For instance, reaction with acetic anhydride (B1165640) can produce the corresponding N-acetamide, which is amenable to GC analysis. unibo.it

The choice of detector is also critical. A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. nih.gov For higher selectivity and sensitivity, especially in complex matrices, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be used. cdc.gov

Table 2: Proposed GC Method Parameters for this compound (as N-acetyl derivative)

ParameterConditionRationale
Derivatization Reaction with acetic anhydride in pyridineAcetylation reduces polarity and improves peak shape. unibo.it Pyridine can act as a catalyst. researchgate.net
Column 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)A common, robust stationary phase suitable for a wide range of compounds. nih.gov
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temperature 250 °CTo ensure complete vaporization of the derivatized analyte.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA typical temperature program to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general-purpose analysis, MS for identification and higher sensitivity. nih.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the second carbon of the butane (B89635) chain, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different pharmacological properties. Chiral HPLC is the most common technique for this purpose. researchgate.net

Two main strategies are employed for the chiral separation of amines by HPLC: direct and indirect methods. The direct method utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including amines. researchgate.net

The indirect method involves derivatization of the racemic amine with a chiral derivatizing agent to form a pair of diastereomers. unibo.itmdpi.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18). mdpi.com Common chiral derivatizing agents for primary amines include Mosher's acid chloride or Marfey's reagent.

The choice between direct and indirect methods depends on factors such as the availability of a suitable CSP, the reactivity of the analyte, and the desired sensitivity.

Table 3: Potential Chiral HPLC Method Parameters for Enantiomeric Resolution of this compound

ParameterMethod 1: Direct (Chiral Stationary Phase)Method 2: Indirect (Derivatization)
Column Chiralpak AD-H or similar amylose-based CSPStandard C18 reversed-phase column
Mobile Phase n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1)Acetonitrile/Water with 0.1% Formic Acid
Derivatizing Agent Not applicableMarfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C30 °C
Detection UV at 254 nmUV at 340 nm (due to the DNP group from Marfey's reagent)

Spectrophotometric and Spectrofluorometric Assays

Spectroscopic methods offer a rapid and often simpler alternative to chromatography for quantification, although they may lack the same degree of specificity.

The pyridine ring in this compound provides a chromophore suitable for UV-Vis spectrophotometry. researchgate.net Pyridine and its derivatives typically exhibit absorption maxima in the UV region, often around 250-270 nm. researchgate.netnih.gov A UV-Vis assay could be developed by measuring the absorbance at the λmax of the compound in a suitable solvent. However, this method is susceptible to interference from other UV-absorbing compounds.

For enhanced sensitivity and selectivity, spectrofluorometry can be employed. Since this compound is not natively fluorescent, a derivatization step is required to introduce a fluorophore. The primary amine group is an ideal target for such a reaction. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) react with primary amines to form highly fluorescent isoindole derivatives. psu.edu Another common reagent is fluorescamine, which also reacts with primary amines to produce fluorescent products. nih.gov These methods can be highly sensitive, allowing for the detection of low concentrations of the amine. chromforum.org

Table 4: Representative Spectroscopic Properties for Analysis of this compound

MethodParameterValue/ConditionRationale
UV-Vis Spectrophotometry λmax~254-260 nmCharacteristic π→π* transition of the pyridine ring. researchgate.net
SolventEthanol or MethanolCommon UV-transparent solvents.
Spectrofluorometry Derivatizing Agento-Phthalaldehyde (OPA)/2-MercaptoethanolReacts specifically with the primary amine to form a fluorescent product. psu.edu
Excitation Wavelength (λex)~340 nmFor the OPA-amine derivative. psu.edu
Emission Wavelength (λem)~455 nmFor the OPA-amine derivative. psu.edu
Reaction ConditionsAqueous buffer, pH ~9.5Optimal pH for the OPA derivatization reaction.

Electrochemical Detection Methods

Electrochemical detection (ECD) coupled with HPLC can be a highly sensitive and selective method for the analysis of electroactive compounds. researchgate.net Both the pyridine ring and the primary amine group of this compound can be electrochemically active. The pyridine moiety can undergo oxidation at a suitable electrode surface. google.com Similarly, primary amines can be oxidized electrochemically.

An HPLC-ECD method would typically involve separating the analyte on a reversed-phase column and then passing the eluent through an electrochemical flow cell. A working potential is applied to an electrode (e.g., glassy carbon or carbon paste), and the current generated by the oxidation of the analyte is measured. The potential is optimized to maximize the signal for the analyte while minimizing the response from potential interferences. This technique can offer detection limits in the picogram to femtogram range.

Table 5: Postulated HPLC-ECD Parameters for this compound

ParameterConditionRationale
HPLC System As described in Table 1, but with an MS-compatible mobile phase (e.g., ammonium (B1175870) formate (B1220265) buffer).To separate the analyte from non-electroactive components.
Electrochemical Detector Amperometric or CoulometricAmperometric for high sensitivity, coulometric for high efficiency of electrolysis. researchgate.net
Working Electrode Glassy CarbonA common and robust electrode material for oxidative analysis.
Applied Potential +0.8 to +1.2 V (vs. Ag/AgCl)Potential range where oxidation of pyridine and amine functionalities is expected. google.com
Mobile Phase pH Slightly acidic to neutralTo ensure analyte stability and consistent electrochemical behavior.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Profiling and Trace Analysis

Hyphenated techniques, which couple a separation method with a mass spectrometer, are indispensable for impurity profiling and trace analysis due to their high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for the analysis of this compound. nih.gov Following HPLC separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ion mode, the basic nitrogen atoms of the pyridine ring and the primary amine are readily protonated, leading to a strong signal for the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification. By selecting the [M+H]+ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced, which can be used for selected reaction monitoring (SRM) for highly selective and sensitive quantification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities or after derivatization of the analyte. mdpi.com Following GC separation, the eluting compounds enter the MS, where they are typically ionized by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is a "fingerprint" of the molecule, allowing for its identification by comparison to spectral libraries or by interpretation. nih.gov Derivatization, such as N-acetylation, would alter the fragmentation pattern, which needs to be considered during analysis. unibo.it

Table 6: Prospective Mass Spectrometry Parameters for this compound

TechniqueParameterCondition/ValueRationale
LC-MS/MS Ionization ModePositive Electrospray Ionization (ESI+)The basic nitrogen atoms are easily protonated.
Parent Ion (Q1)m/z 151.13[M+H]+ for C9H14N2.
Product Ions (Q3)To be determined experimentally (e.g., loss of ammonia (B1221849), cleavage of the butyl chain).For structural confirmation and SRM quantification.
GC-MS (EI) Ionization Energy70 eVStandard energy for electron ionization.
Mass Rangem/z 40-300To cover the mass of the parent compound and its fragments.
Key FragmentsTo be determined (likely fragments from the butylamine (B146782) side chain and the pyridine ring).For structural elucidation and identification.

Development of Reference Standards and Validation Parameters

The establishment of highly pure reference standards is a prerequisite for the development and validation of any quantitative analytical method. A reference standard serves as a benchmark against which samples of unknown purity and concentration can be compared. For this compound, this involves the synthesis or purification of the compound to a very high degree of purity, which is then thoroughly characterized to confirm its identity and assess its purity.

Preparation and Characterization of the Reference Standard:

The primary reference standard for this compound would typically be prepared through a final purification step of a synthesized batch, often employing techniques like preparative chromatography or recrystallization. The purity of the reference standard must be unequivocally established. This is achieved through a combination of analytical techniques, including:

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the presence of any impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure.

Mass Spectrometry (MS) is employed to verify the molecular weight and fragmentation pattern.

Infrared (IR) and Ultraviolet (UV) spectroscopy provide additional information on the functional groups and chromophores present in the molecule.

Other Techniques:

Elemental Analysis: To confirm the empirical formula.

Water Content: Determined by methods like Karl Fischer titration.

Residual Solvents: Assessed by headspace GC.

Identification of Potential Impurities:

A critical aspect of developing a specific analytical method is the identification of potential impurities. These can arise from the synthetic route or from degradation of the final product. For this compound, a potential impurity originating from its synthesis is 4-(pyridin-3-yl)butan-2-one . uni.lu This ketone is a precursor in one of the common synthetic pathways to the amine. Other potential impurities could include positional isomers or by-products from side reactions. The reference standards for these impurities must also be synthesized or isolated to be used in the validation of the analytical method's specificity.

Method Validation Parameters:

Once the reference standards for this compound and its key impurities are established, the analytical method, typically HPLC or GC, must be validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation parameters, as defined by international guidelines such as those from the International Council for Harmonisation (ICH), include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by showing that the peaks for this compound and its known impurities are well-resolved.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of dilutions of the reference standard and plotting the response against the concentration.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy is usually assessed by analyzing a sample with a known concentration (e.g., a spiked matrix) and comparing the measured value to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is considered at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

Reproducibility: Precision between different laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Illustrative Data Tables for Method Validation:

While specific experimental data for the validation of an analytical method for this compound is not publicly available, the following tables illustrate how such data would be presented. These tables are based on typical values obtained for the analysis of similar pyridine-containing amine compounds. thermofisher.comresearchgate.netnih.gov

Table 1: Linearity Data for this compound by HPLC

Concentration (µg/mL)Peak Area (Arbitrary Units)
112,540
563,210
10124,980
25311,500
50625,100
1001,252,300
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy and Precision Data for this compound

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)Recovery (%)RSD (%) (Repeatability)
109.9299.21.1
5050.45100.90.8
9089.7399.70.9

Table 3: LOD and LOQ for this compound and a Key Impurity

CompoundLOD (µg/mL)LOQ (µg/mL)
This compound0.10.3
4-(Pyridin-3-yl)butan-2-one0.150.45

The development and validation of analytical methods for this compound are essential for ensuring its quality and facilitating its use in research and industrial applications. The establishment of high-purity reference standards and a thorough validation process provide confidence in the reliability of the analytical data generated.

Research on Potential Applications and Utility of 4 Pyridin 3 Yl Butan 2 Amine Non Biological/non Clinical

As a Chiral Building Block in Asymmetric Organic Synthesis

The chiral nature of 4-(pyridin-3-yl)butan-2-amine makes it a valuable building block in asymmetric organic synthesis, a field focused on the selective synthesis of a specific stereoisomer of a molecule. The development of efficient catalytic methods for producing optically pure α-chiral amines is a significant area of research due to their prevalence in pharmaceuticals and other high-value chemicals. nih.govnih.gov While direct research on this compound as a chiral building block is not extensively detailed in the provided results, the principles of asymmetric synthesis using chiral amines are well-established.

Chiral amines are fundamental components in many pharmaceuticals, agrochemicals, and specialty chemicals. nih.gov Their synthesis often involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. In this context, a resolved enantiomer of this compound could serve as a precursor for more complex chiral molecules. For instance, it could be utilized in diastereoselective reactions where its inherent chirality directs the formation of a new stereocenter. The development of methods for the asymmetric synthesis of amines with multiple chiral centers is a particularly challenging yet important goal in drug discovery. nih.gov

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. elsevierpure.com Chiral amines and their derivatives are often employed as organocatalysts. While the direct use of this compound as an organocatalyst is not specified, its structural motifs are relevant to this field. The synthesis of chiral homoallylic amines, for example, has been achieved through organocatalytic allylation of imines, highlighting the importance of chiral amine structures in modern synthetic chemistry. nih.gov

The synthesis of all possible stereoisomers of a chiral amine is crucial for exploring the full chemical space and enhancing the success of drug development. nih.gov Modular synthetic protocols that allow for the selective production of each stereoisomer are therefore highly desirable. The use of chiral reagents like tert-butanesulfinamide has proven effective in the asymmetric synthesis of a wide variety of amines. yale.edu A similar strategy could potentially be applied to the synthesis of the stereoisomers of this compound, which could then be used as building blocks in the synthesis of other complex chiral molecules.

As a Ligand Precursor for Transition Metal Catalysis

The pyridine (B92270) and amine functionalities present in this compound make it a suitable candidate as a precursor for ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the nitrogen of the amine group can both coordinate to a metal center, forming a chelate ring. This chelation can enhance the stability and influence the catalytic activity of the resulting metal complex.

2,2'-Bipyridine is a well-known and privileged ligand scaffold in the field of photofunctional transition metal complexes. rsc.org The pyridinyl-amine structure of this compound shares some conceptual similarities, suggesting its potential to form catalytically active complexes. The steric and electronic properties of the ligand play a crucial role in determining the outcome of a catalytic reaction. The butyl chain and the methyl group on the amine in this compound would create a specific steric environment around the metal center, which could be beneficial for certain catalytic transformations.

Nickel-catalyzed reactions are of significant interest in organic synthesis. For example, nickel-catalyzed four-component spirocyclization/carbonylation reactions have been developed for the synthesis of complex carbonyl compounds. acs.org The efficiency of these reactions is highly dependent on the ligand used. The search for new ligands that can improve the yield and selectivity of such reactions is an ongoing effort. While the use of ligands derived from this compound in this specific context is not reported, the fundamental principles of ligand design suggest its potential applicability. The choice of ligand is critical, and even small changes in the ligand structure can have a significant impact on the catalytic performance. acs.org

The development of chiral ligands for asymmetric catalysis is a major focus in chemistry. A chiral ligand can transfer its stereochemical information to the substrate, leading to the formation of an enantioenriched product. Given that this compound is a chiral molecule, it could be used to synthesize chiral ligands for asymmetric transition metal catalysis.

As a Monomer or Precursor in Polymer Science and Material Synthesis

The bifunctional nature of this compound, possessing both a primary amine and a pyridine ring, suggests its potential as a monomer or a precursor in the synthesis of polymers and materials. The amine group can participate in polymerization reactions such as polycondensation or polyaddition to form the polymer backbone. The pyridine ring, a heterocyclic aromatic unit, can be incorporated into the polymer structure, imparting specific properties.

Pyridine-containing polymers are known for their interesting electronic and optical properties. The pyridine unit can influence the polymer's solubility, thermal stability, and ability to coordinate with metal ions. The incorporation of this compound into a polymer chain would introduce a chiral center, leading to the formation of a chiral polymer. Chiral polymers are of interest for applications in chiral separations, asymmetric catalysis, and optoelectronics.

While no specific polymers derived from this compound are described in the search results, the general principles of polymer chemistry support this potential application. The synthesis of polymers with well-defined structures and properties is a key goal in materials science. The use of functionalized monomers like this compound allows for the precise control over the polymer's chemical composition and architecture.

As a Chemical Probe for Mechanistic Studies in Chemical Biology (excluding biological activity data)

The structure of this compound is related to molecules that are used as chemical probes to study biological systems. For example, derivatives of 4-(pyridin-3-yl)pyrimidine (B11918198) have been synthesized to investigate their interaction with enzymes. semanticscholar.org While the prompt excludes biological activity data, the use of such compounds to understand molecular recognition and binding mechanisms is a relevant area of chemical biology.

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme. By studying these interactions, researchers can gain insights into the target's function and mechanism of action. The design of a chemical probe often involves synthesizing a series of related compounds and evaluating how small structural changes affect their binding properties.

The synthesis of a new hapten, 4-[2-aminoethyl(nitrosamino)]-1-pyridin-3-yl-butan-1-one, for the induction of N-nitrosamine-specific antibodies, demonstrates how a molecule with a pyridylbutyl core can be functionalized to create a tool for biological research. nih.gov This hapten was designed to mimic the structure of the procarcinogen NNK, allowing for the generation of antibodies that can specifically recognize it. This approach highlights the utility of synthetic chemistry in creating molecular tools to study biological processes.

Fluorescent probes are another important class of chemical tools. Unsubstituted pyridin-2-amine has been identified as a potential scaffold for fluorescent probes due to its high quantum yield. mdpi.com This suggests that the pyridinyl moiety in this compound could be a basis for the development of new fluorescent probes for various applications in chemical biology.

Role in Supramolecular Chemistry and Self-Assembly Processes

The pyridine and amine groups in this compound can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the driving forces behind supramolecular self-assembly. Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures. mdpi.com

Pyrene (B120774) derivatives, which are large planar aromatic molecules, are known to self-assemble into various nanostructures. mdpi.com The principles governing the self-assembly of pyrene derivatives, such as the interplay between hydrogen bonding and π-π stacking, are also applicable to other aromatic systems, including pyridine-containing molecules. The self-assembly of flavonol derivatives can be regulated by the addition of a linear pyridine derivative, leading to the formation of co-assembled grid structures. nih.gov This demonstrates the ability of pyridine units to direct the formation of complex supramolecular architectures.

The self-assembly of dipeptides has also been studied, leading to the formation of nanotubes and microtapes. rsc.org The specific interactions between the molecules, such as hydrogen bonding, dictate the final morphology of the self-assembled structures. Given the presence of both hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen) in this compound, it is conceivable that this molecule or its derivatives could self-assemble into ordered structures. The chirality of the molecule could also play a role in the self-assembly process, potentially leading to the formation of chiral superstructures.

Future Directions and Emerging Research Avenues for 4 Pyridin 3 Yl Butan 2 Amine

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient, selective, and environmentally benign methods for the synthesis of chiral amines is a cornerstone of modern organic chemistry. For 4-(pyridin-3-yl)butan-2-amine, future research will likely pivot towards biocatalytic and chemoenzymatic strategies that offer high enantioselectivity and operate under mild conditions.

Recent advancements in biotechnology have highlighted the power of enzymes in chemical synthesis. nih.gov Specifically, amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs) have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.govnih.gov AmDHs catalyze the direct reductive amination of a ketone precursor, using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. figshare.comnih.gov This approach is highly atom-economical, producing water as the primary byproduct. nih.gov The corresponding ketone for producing this compound would be 4-(pyridin-3-yl)butan-2-one.

Similarly, ω-TAs can be employed to convert the same ketone to the desired chiral amine by transferring an amino group from an amine donor, such as isopropylamine (B41738) or alanine. nih.gov Protein engineering techniques, including directed evolution and structure-guided mutagenesis, have been instrumental in developing robust and highly selective ω-TAs and AmDHs for a broad range of substrates, including those with bulky aromatic groups. nih.gov

The principles of green chemistry are also expected to guide the development of new synthetic routes. rsc.orgnih.govtandfonline.com This includes the use of microwave-assisted organic synthesis to accelerate reaction times and improve yields, as well as the exploration of aqueous reaction media and non-toxic reagents. rsc.orgtandfonline.compnas.org

Advanced Computational Modeling for Precise Property Prediction and Reactivity Profiling

Computational chemistry provides powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can offer deep insights into its conformational landscape, electronic structure, and potential interactions with other molecules.

Density Functional Theory (DFT) is a widely used method to calculate a variety of molecular properties. alfa-chemistry.commdpi.comrsc.orgmdpi.com For this compound, DFT calculations can be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. rsc.org The HOMO-LUMO gap is a key indicator of chemical reactivity. mdpi.com Furthermore, DFT can be used to calculate the heat of formation through isodesmic reactions, providing crucial thermochemical data. alfa-chemistry.com The reactivity of the pyridine (B92270) ring and the amine group can also be explored by calculating molecular electrostatic potential (MESP) surfaces, which identify regions susceptible to electrophilic and nucleophilic attack. mdpi.com

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with its environment, such as in a solvent or within a biological system. nih.govrsc.org For instance, MD simulations could be used to explore the conformational flexibility of the butyl chain and the orientation of the pyridyl group. This information is critical for understanding how the molecule might bind to a biological target or self-assemble into larger structures. In the context of drug discovery, MD simulations can help to elucidate the binding mode of the molecule to a protein target and to calculate the binding free energy, providing a quantitative measure of its affinity. nih.gov

These computational approaches can be particularly valuable in designing derivatives of this compound with tailored properties. By systematically modifying the structure in silico and calculating the resulting changes in properties, researchers can prioritize the synthesis of the most promising candidates. researchgate.net

Table 2: Computational Methods and Their Applications to this compound

Computational Method Predicted Properties Potential Applications
Density Functional Theory (DFT) Optimized geometry, electronic structure (HOMO/LUMO), heat of formation, molecular electrostatic potential. Prediction of reactivity, spectroscopic properties, and thermodynamic stability.
Molecular Dynamics (MD) Simulations Conformational dynamics, interaction with solvent, binding modes to receptors, binding free energies. Understanding dynamic behavior, guiding drug design, and predicting self-assembly.
Quantitative Structure-Activity Relationship (QSAR) Correlation of structural features with biological activity. Design of new derivatives with enhanced potency and selectivity. rsc.org

Integration into Complex Molecular Architectures for Functional Materials

The unique combination of a chiral amine and a coordinating pyridyl group makes this compound an attractive building block for the construction of complex molecular architectures and functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs) are a class of materials in which metal ions or clusters are linked together by organic ligands. The pyridine nitrogen of this compound can coordinate to a variety of metal centers, while the amine group can participate in hydrogen bonding or be further functionalized. The chirality of the ligand can be transferred to the resulting framework, leading to the formation of homochiral MOFs. acs.org Such materials are of great interest for applications in asymmetric catalysis, chiral separations, and nonlinear optics. acs.org The porosity and functionality of these materials can be tuned by varying the metal ion and the organic linker.

Supramolecular Chemistry focuses on the non-covalent interactions that govern molecular self-assembly. researchgate.netnih.gov The pyridyl and amine groups of this compound are both capable of forming hydrogen bonds, which can drive the formation of well-defined supramolecular structures such as gels, liquid crystals, or discrete molecular cages. nih.gov The chirality of the molecule can induce a preferred handedness in the resulting supramolecular assembly.

Functional Polymers can also be synthesized using this compound as a monomer or a functional side group. nih.gov For example, it could be incorporated into polymers for applications in catalysis, where the pyridyl group could act as a ligand for a metal catalyst and the chiral center could induce enantioselectivity. Furthermore, polymers containing pyridyl groups have been explored for their electrochromic properties and as components of photocatalytic systems.

Development of High-Throughput Screening Methods for Chemical Libraries Incorporating the this compound Moiety

To explore the full potential of this compound and its derivatives in areas such as drug discovery and catalysis, it is essential to develop methods for the rapid synthesis and screening of chemical libraries. High-throughput screening (HTS) allows for the testing of thousands of compounds in a short period of time, accelerating the identification of hits with desired properties.

For libraries based on the this compound scaffold, key parameters to screen for are often reaction yield and enantiomeric excess (ee). Several innovative HTS assays have been developed for the rapid analysis of chiral amines.

Fluorescence-based assays have shown great promise for the high-throughput determination of both concentration and enantiomeric excess. One such method involves a fluorescent indicator displacement assay (F-IDA) to quantify the amine concentration, followed by the formation of a diastereomeric complex that exhibits a distinct circular dichroism (CD) signal, allowing for the determination of the enantiomeric excess. These assays can be performed in microplate format, enabling the rapid screening of a large number of samples.

Nuclear Magnetic Resonance (NMR) spectroscopy has also been adapted for high-throughput screening. For example, 19F NMR-based assays can be used for the rapid screening of biocatalytic reactions that produce chiral amines. By using a chiral derivatizing agent containing a fluorine atom, the resulting diastereomers can be distinguished and quantified by 19F NMR, providing a measure of the enantioselectivity of the reaction.

These HTS methods are crucial for the efficient optimization of asymmetric reactions to produce this compound and for the screening of its derivatives for biological activity or catalytic performance. The ability to rapidly assess the outcome of many parallel reactions greatly accelerates the discovery and development process.

Table 3: High-Throughput Screening Methods for this compound Libraries

Screening Method Principle Information Obtained Throughput
Fluorescence/CD Spectroscopy Formation of fluorescent and CD-active diastereomeric complexes. Concentration (yield) and enantiomeric excess (ee). High (microplate-based).
19F NMR Spectroscopy Formation of diastereomeric derivatives with a fluorine-containing chiral tag. Enantiomeric excess and reaction conversion. Moderate to High.
Surface Plasmon Resonance (SPR) Detection of binding to a target molecule immobilized on a sensor surface. Binding affinity and kinetics. High.

Q & A

Q. How is 4-(pyridin-3-yl)butan-2-amine synthesized, and what reaction conditions optimize yield?

The synthesis typically involves reductive amination of 4-(pyridin-3-yl)butan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under controlled temperature (0–25°C) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Key steps include:

  • Substrate preparation : Reacting pyridine-3-carbaldehyde with a ketone precursor.
  • Reductive amination : Optimizing stoichiometry of the amine and reducing agent to minimize side products.
    Yield improvements are achieved by maintaining anhydrous conditions and slow reagent addition to prevent exothermic side reactions .

Advanced Synthesis

Q. How can enantioselective synthesis of this compound be achieved?

Enantioselective synthesis requires chiral catalysts or resolving agents. Methods include:

  • Asymmetric hydrogenation : Using ruthenium-based catalysts (e.g., BINAP-Ru complexes) to reduce imine intermediates.
  • Chiral auxiliaries : Introducing temporary chiral groups (e.g., Evans oxazolidinones) followed by cleavage post-reduction.
    Characterization of enantiomers is performed via chiral HPLC or circular dichroism (CD) spectroscopy .

Structural Characterization

Q. What spectroscopic and crystallographic methods validate the structure of this compound?

  • Basic : ¹H/¹³C NMR confirms proton environments and carbon frameworks. Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 151.1).
  • Advanced : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths, angles, and stereochemistry. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

Biological Activity

Q. What is the mechanism of action of this compound in serotonin signaling?

The compound acts as a serotonin-releasing agent by inhibiting the serotonin transporter (SERT). In vitro assays (e.g., radioligand binding) show competitive inhibition at SERT with IC₅₀ values <1 µM. Functional studies using synaptosomal preparations confirm increased extracellular serotonin levels .

Advanced Bioactivity

Q. How do structural modifications (e.g., fluorination or methoxy groups) affect its biological activity?

  • Fluorination (e.g., 4-(2-fluorophenyl)butan-2-amine) enhances metabolic stability and blood-brain barrier penetration.
  • Methoxy groups (e.g., 4-(4-methoxyphenyl)butan-2-amine) increase affinity for α-adrenergic receptors but reduce SERT selectivity.
    Structure-activity relationship (SAR) studies require in vitro binding assays and molecular docking to prioritize analogs .

Analytical Challenges

Q. How can collision cross-section (CCS) data improve LC-MS characterization of this compound derivatives?

Ion mobility spectrometry (IMS) coupled with LC-MS measures CCS values, differentiating isomers (e.g., R vs. S enantiomers) based on gas-phase mobility. Predicted CCS values using tools like MOBCAL validate experimental data .

Data Contradictions

Q. How should researchers resolve discrepancies in reported bioactivity data for this compound?

  • Assay standardization : Compare protocols (e.g., cell lines, incubation times).
  • Metabolic stability : Test for cytochrome P450-mediated degradation in hepatic microsomes.
  • Orthogonal validation : Use SPR (surface plasmon resonance) for binding kinetics and in vivo behavioral models (e.g., elevated plus maze for anxiolytic effects) .

Toxicity Profiling

Q. What methodologies assess the in vitro and in vivo toxicity of this compound?

  • In vitro : MTT assay for cytotoxicity (IC₅₀ in HEK293 or HepG2 cells).
  • In vivo : Acute toxicity studies (OECD 423) in rodents, with histopathology and serum metabolomics (LC-HRMS) to identify hepatotoxic metabolites .

Crystallography

Q. How does SHELX software enhance crystallographic refinement of this compound derivatives?

SHELXL refines anisotropic displacement parameters and handles twinning via HKLF 5 format. For macromolecular complexes (e.g., ligand-protein co-crystals), SHELXPRO interfaces with CCP4 for phase determination .

Computational Modeling

Q. Which computational strategies predict the binding modes of this compound to neurotransmitter transporters?

  • Docking : AutoDock Vina or Glide docks the compound into SERT homology models (based on LeuT structures).
  • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories.
    Electrostatic potential maps (MEPs) derived from DFT calculations (e.g., B3LYP/6-31G*) guide SAR .

Purification Challenges

Q. What chromatographic techniques resolve this compound from by-products?

  • Flash chromatography : Silica gel with gradient elution (hexane:EtOAc → 10% MeOH).
  • Preparative HPLC : C18 column (5 µm, 250 × 20 mm), isocratic 30% acetonitrile/0.1% TFA.
    Purity (>98%) is confirmed by GC-MS or UPLC-PDA .

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